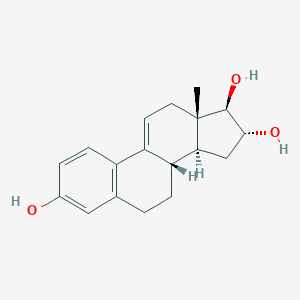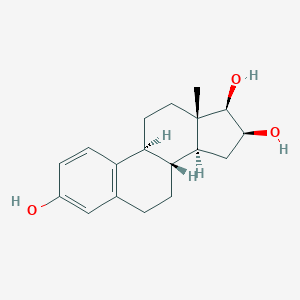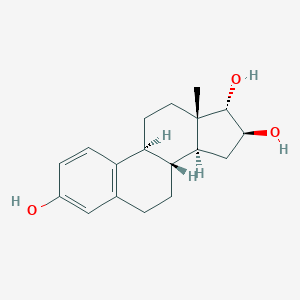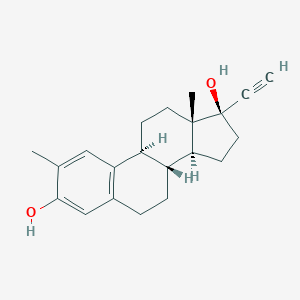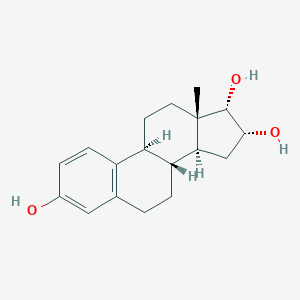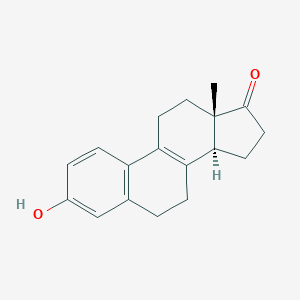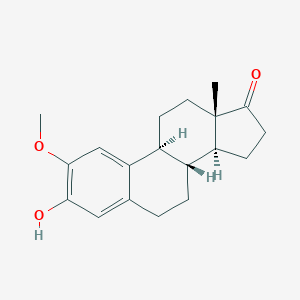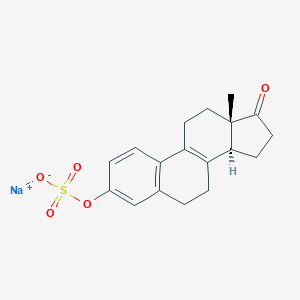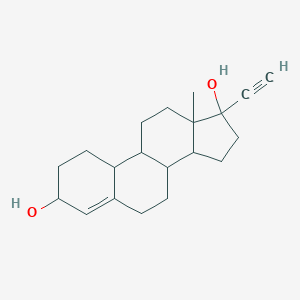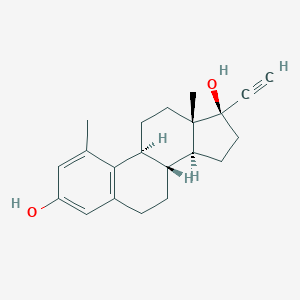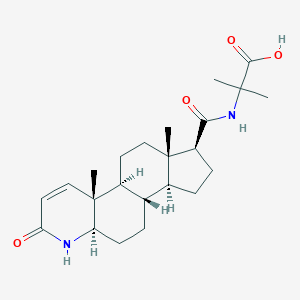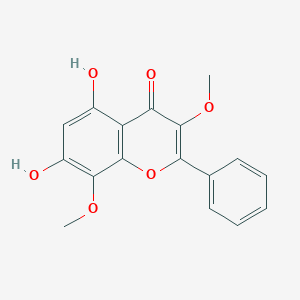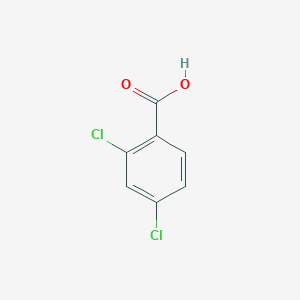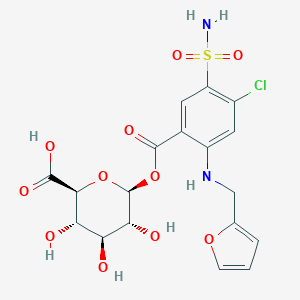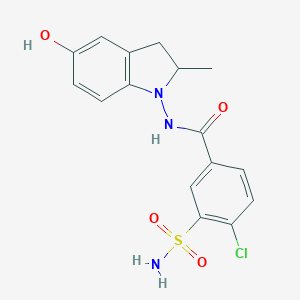
5-羟基吲达帕胺
描述
5-Hydroxy Indapamide is a derivative of indapamide, a thiazide-like diuretic commonly used to treat hypertension and fluid retention associated with congestive heart failure . This compound is characterized by the presence of a hydroxyl group at the fifth position of the indapamide molecule, which significantly influences its chemical properties and biological activities .
科学研究应用
5-Hydroxy Indapamide has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 5-Hydroxy Indapamide is similar to that of Indapamide, which is a thiazide diuretic used to treat hypertension and edema due to congestive heart failure . The compound primarily targets Carbonic Anhydrase 2 .
Biochemical Pathways
The biochemical pathways affected by 5-Hydroxy Indapamide are likely to be similar to those of Indapamide. Indapamide is metabolized primarily by CYP3A4, which first hydroxylates it to form a major metabolite (M1). M1 then undergoes dehydrogenation to form M3 and is further oxidized to form M2 . Indole, a component of 5-Hydroxy Indapamide, is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Pharmacokinetics
Studies on indapamide have shown that it is quickly absorbed from the gastrointestinal tract, and peak plasma concentrations are seen 1–2 hours after dosing . The compound is metabolized primarily by CYP3A4 to form less pharmacologically active metabolites .
Result of Action
The result of 5-Hydroxy Indapamide’s action is likely to be similar to that of Indapamide. Indapamide has been shown to reduce stroke rates in people with high blood pressure . It has also been shown to significantly reduce all-cause mortality in young-elderly patients with a history of stroke, cardiovascular disease, and type 2 diabetes mellitus .
生化分析
Biochemical Properties
5-Hydroxy Indapamide interacts with various enzymes and proteins in the body. It is first hydroxylated to M1 by CYP3A4 . This metabolite then undergoes dehydrogenation to form M3 and is further oxidized to form M2 . The hydroxylation of indapamide’s indole moiety is thought to form the major metabolite (M1), which is less pharmacologically active compared to its parent compound .
Cellular Effects
5-Hydroxy Indapamide has significant effects on various types of cells and cellular processes. It influences cell function by reducing systolic blood pressure, reducing left ventricular mass index, lowering oxidative stress, inhibiting platelet aggregation, and reducing microalbuminuria associated with diabetes .
Molecular Mechanism
The molecular mechanism of action of 5-Hydroxy Indapamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The polymorphic SNPs CYP2C9 rs4918758 and CYP2C19 rs4244285 appear to confer lowered enzyme activity, as indicated by increased Cmax and area under the plasma level-time curves .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy Indapamide change over time. It has been observed that the antihypertensive effect of indapamide is sustained for 5–7 hours after dosing . The drug’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Hydroxy Indapamide vary with different dosages in animal models. For instance, indapamide at doses of 8–16 mg kg −1 day −1, orally, lowered arterial blood pressure (9–26 mm Hg) in conscious renal hypertensive cats during a two-week treatment period .
Metabolic Pathways
5-Hydroxy Indapamide is involved in several metabolic pathways. It is first hydroxylated to M1 by CYP3A4, then undergoes dehydrogenation to form M3, and is further oxidized to form M2 . These metabolic pathways involve interactions with various enzymes and cofactors.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Indapamide typically involves the hydroxylation of indapamide. This process can be achieved through various methods, including the use of oxidizing agents such as hydrogen peroxide or catalytic systems involving enzymes . The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired position .
Industrial Production Methods: In an industrial setting, the production of 5-Hydroxy Indapamide may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: 5-Hydroxy Indapamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, indapamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Reversion to indapamide.
Substitution: Formation of halogenated or alkylated derivatives.
相似化合物的比较
Indapamide: The parent compound, lacking the hydroxyl group at the fifth position.
Hydrochlorothiazide: Another thiazide-like diuretic with a different chemical structure but similar therapeutic effects.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to indapamide.
Uniqueness: 5-Hydroxy Indapamide is unique due to the presence of the hydroxyl group, which enhances its pharmacological properties and potentially offers additional therapeutic benefits . This modification may result in improved efficacy and reduced side effects compared to its parent compound and other similar diuretics .
属性
IUPAC Name |
4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPVNNMMMDXBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925693 | |
| Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126750-70-7 | |
| Record name | 5-Hydroxyindapamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126750707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


